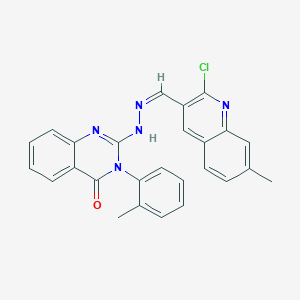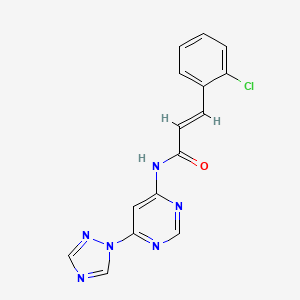
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, such as cyclization of related compounds and condensation reactions with different reagents, demonstrating the chemical versatility of this compound and its derivatives (Repich et al., 2017), (Gomha & Farghaly, 2011).
Crystal Structure Analysis : Investigations into the crystal structure of similar compounds reveal insights into their molecular interactions, such as hydrogen bonding and π-stacking interactions, which are crucial for understanding their potential applications (Repich et al., 2017).
Potential Biological and Chemical Activities
Binding Interactions with Proteins : Studies have shown that derivatives of this compound can interact with proteins like bovine serum albumin, suggesting potential biological applications, including drug delivery and targeting (Meng et al., 2012).
Antioxidant Properties : Certain derivatives exhibit antioxidant and antiradical activities, indicating potential for use in therapeutic applications or as a component in products requiring oxidative stability (Bekircan et al., 2008).
Antiviral and Antimicrobial Properties : Some studies have explored the antiviral and antimicrobial properties of related compounds, suggesting potential medicinal applications (Jones et al., 1988), (Patel & Panchal, 2012).
Applications in Material Science
Ligand Synthesis : This compound and its derivatives are used in synthesizing heteroaromatic ligands, which are vital in material science for creating complex structures with specific properties (Ivashchenko et al., 1980).
Complex Formation with Metals : These compounds have been utilized in forming complexes with metals like Ru(III) and Se(IV), indicating their potential in catalysis and material science applications (Al-Khodir et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O/c16-12-4-2-1-3-11(12)5-6-15(23)21-13-7-14(19-9-18-13)22-10-17-8-20-22/h1-10H,(H,18,19,21,23)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBAMFOTAQKBDC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

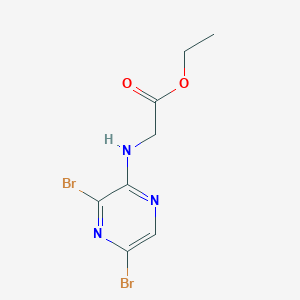
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)
![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)

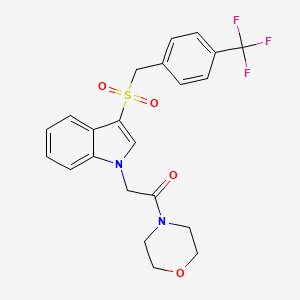
![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
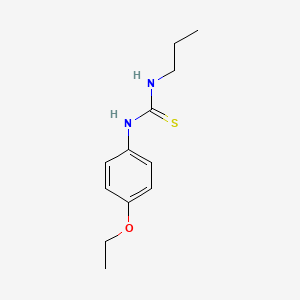
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

